Methyl trifluoroacetate

描述

Historical Context and Discovery

The development of this compound as a commercially viable chemical compound emerged from the broader advancement of fluoroorganic chemistry in the mid-20th century. Early synthesis methodologies focused on the esterification of trifluoroacetic acid with methanol, a process that required careful optimization to achieve acceptable yields and purity levels. Patent literature from the 1980s demonstrates significant industrial interest in developing efficient production methods, with United States Patent 4730082A describing a process that achieves ester yields through the condensation of trifluoroacetic acid with methanol followed by distillation procedures.

The historical development of this compound synthesis has been closely tied to advances in fluorine chemistry and the availability of trifluoroacetic acid as a starting material. Early production methods involved direct esterification reactions, but these often suffered from equilibrium limitations and the need for water removal to drive the reaction to completion. The introduction of azeotropic distillation techniques represented a significant breakthrough, allowing for the continuous removal of water and thereby shifting the equilibrium toward ester formation. This process innovation enabled the achievement of high conversion rates and product purities that met the stringent requirements of pharmaceutical and chemical industries.

Research publications from the 1990s began to explore the unique reactivity patterns of this compound, particularly its behavior as a methylation reagent under specific conditions. The Journal of the American Chemical Society published significant findings in 1991 that demonstrated the compound's utility in various chemical transformations, establishing its credentials as a versatile synthetic intermediate. These early studies laid the groundwork for subsequent investigations into its mechanism of action and broader applications in organic synthesis, ultimately leading to its recognition as an important tool in fluoroorganic chemistry.

Structural Characteristics and Molecular Configuration

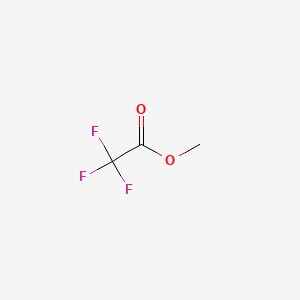

This compound possesses a molecular structure characterized by the presence of a trifluoromethyl group attached to a carbonyl carbon, which is further connected to a methyl ester functionality. The compound's systematic name, methyl 2,2,2-trifluoroacetate, reflects the positioning of the three fluorine atoms on the terminal carbon atom of the acetate moiety. The molecular geometry exhibits significant electron-withdrawing effects due to the highly electronegative fluorine atoms, which substantially influence the compound's chemical reactivity and physical properties.

The structural formula CF₃C(O)OCH₃ reveals the key functional groups that contribute to the compound's distinctive chemical behavior. The trifluoromethyl group acts as a powerful electron-withdrawing substituent, significantly reducing the electron density at the carbonyl carbon and making it more susceptible to nucleophilic attack. This electronic effect is reflected in the compound's Chemical Abstracts Service registry number 431-47-0 and its International Union of Pure and Applied Chemistry Standard InChI identifier VMVNZNXAVJHNDJ-UHFFFAOYSA-N.

The three-dimensional molecular configuration of this compound reveals important insights into its chemical behavior and intermolecular interactions. Computational studies using ab initio molecular orbital calculations have investigated the compound's conformational preferences and electronic structure, providing valuable information about its stability and reactivity patterns. The compound exists predominantly as a single conformer under standard conditions, with the trifluoromethyl group adopting a configuration that minimizes steric and electronic repulsions while maximizing stabilizing interactions.

Advanced spectroscopic analyses have confirmed the structural assignments and provided detailed information about bond lengths, angles, and electronic distributions within the molecule. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the strong electron-withdrawing nature of the trifluoromethyl group and its influence on neighboring atoms. These structural characteristics directly correlate with the compound's observed chemical reactivity patterns and its utility as a specialized reagent in organic synthesis applications.

Significance in Modern Fluoroorganic Chemistry

This compound has emerged as a versatile and strategically important compound in contemporary fluoroorganic chemistry, serving multiple roles as a reagent, intermediate, and building block for complex molecular architectures. Its significance stems from the unique combination of reactivity patterns that allow it to function as both a trifluoroacetylating agent and a methylation reagent, depending on the specific reaction conditions and substrates employed. This dual functionality has made it particularly valuable in pharmaceutical synthesis, where precise control over functional group installation is crucial for achieving desired biological activities.

In pharmaceutical applications, this compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients that contain fluorinated motifs. The compound's ability to introduce trifluoroacetyl groups into amine and amino acid substrates has proven especially valuable for medicinal chemists seeking to modulate the pharmacological properties of drug candidates. The trifluoroacetyl group often serves as a protecting group that can be selectively removed under mild conditions, allowing for complex multi-step synthetic sequences that would otherwise be challenging to execute.

Recent research has expanded the scope of this compound's applications to include its use as a methylation reagent for compounds bearing nitrogen-hydrogen, oxygen-hydrogen, and sulfur-hydrogen functionalities. Studies published in 2019 demonstrated that the compound can effectively methylate a wide range of substrates under mild conditions with excellent functional group tolerance. This methodology has found particular utility in the preparation of ionic liquids through the methylation of tertiary amines, expanding the compound's relevance beyond traditional organic synthesis into materials science applications.

The compound's role in trifluoromethylation chemistry represents another significant area of contemporary interest. When used in combination with cesium fluoride or cesium chloride and copper iodide, this compound constitutes a valuable trifluoromethylating reagent system for substituting aromatic and heteroaromatic iodides and bromides. This application has proven particularly important in the development of new fluorinated materials and pharmaceuticals, where the introduction of trifluoromethyl groups can dramatically alter molecular properties such as lipophilicity, metabolic stability, and biological activity.

Industrial applications of this compound continue to expand, with significant growth observed in the agrochemical sector where the compound serves as an intermediate in the synthesis of advanced pesticides and herbicides. The global market for this compound reflects this growing industrial importance, with compound annual growth rates of 7.5% projected through 2032. This growth trajectory is driven by increasing demand from pharmaceutical and agrochemical industries, which continue to rely on fluorinated intermediates for the development of next-generation products with enhanced performance characteristics.

属性

IUPAC Name |

methyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O2/c1-8-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVNZNXAVJHNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059988 | |

| Record name | Methyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

538.0 [mmHg] | |

| Record name | Methyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

431-47-0 | |

| Record name | Methyl trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Esterification of Trifluoroacetic Acid with Methanol (Two-Step Distillation Process)

Overview

One of the most established industrial methods for preparing methyl trifluoroacetate involves the esterification of trifluoroacetic acid with an excess of methanol, followed by a two-step distillation process to separate and purify the product. This method is documented in multiple patents (EP0206954A1, FR2583413A1, US4730082A) and is noted for its efficiency and ability to produce high purity this compound.

Process Description

Step 1: Formation and Distillation of Azeotrope

- Trifluoroacetic acid and methanol are introduced into a reactor (referred to as chamber A) with a molar ratio of methanol to trifluoroacetic acid of at least 2.30 (preferably 2.35).

- A catalytic amount of a strong acid catalyst, typically sulfuric acid or phosphoric acid (0.25% to 1% by weight relative to trifluoroacetic acid), is added to promote esterification.

- The mixture is heated to distill off a this compound/methanol azeotrope, boiling at approximately 37–38 °C under 98,000 Pa pressure, containing about 6% methanol by weight.

- After azeotrope distillation, further heating distills off methanol, which is recycled back to the first step.

- The residue in the reactor contains the catalyst and water formed during esterification and is discarded or treated accordingly.

Step 2: Purification and Final Distillation

- The this compound/methanol azeotrope from step 1 is transferred to a second reactor (chamber B).

- Excess trifluoroacetic acid is added relative to the methanol content in the azeotrope, along with a catalytic amount of the same strong acid.

- The mixture is heated and this compound is distilled off at 41–42 °C under 98,000 to 101,000 Pa.

- The residue contains excess trifluoroacetic acid, water from esterification, and catalyst, which can be recycled to the first step in subsequent cycles.

Advantages

- The process achieves complete esterification of trifluoroacetic acid.

- It avoids difficult separations of trifluoroacetic acid/water mixtures.

- Methanol is efficiently recycled, minimizing losses.

- Produces high purity this compound suitable for pharmaceutical and agrochemical synthesis.

Summary Table of Key Parameters

| Parameter | Step 1 (Chamber A) | Step 2 (Chamber B) |

|---|---|---|

| Reactants | Trifluoroacetic acid + excess methanol (molar ratio ≥ 2.30) | This compound/methanol azeotrope + excess trifluoroacetic acid |

| Catalyst | Strong acid (sulfuric or phosphoric acid), 0.25–1% w/w | Same strong acid catalyst |

| Temperature (boiling point) | 37–38 °C (azeotrope) | 41–42 °C (this compound) |

| Pressure | ~98,000 Pa | 98,000–101,000 Pa |

| Methanol content in azeotrope | ~6% by weight | N/A |

| Product yield | Nearly 100% esterification | Pure this compound distilled |

| By-products/residue | Catalyst, water, unreacted acid | Excess acid, water, catalyst |

Synthesis via Reaction of Trifluoroacetyl Fluoride with Methanol in Presence of Potassium Fluoride

Overview

An alternative method involves the reaction of trifluoroacetyl fluoride gas with methanol in the presence of potassium fluoride as a catalyst. This method is described in chemical synthesis literature and patent CN104370739 and is suitable for large-scale production.

Process Description

- Methanol and potassium fluoride are mixed to form a slurry.

- Trifluoroacetyl fluoride gas is passed into the stirred mixture at about 15 °C.

- The reaction proceeds for approximately 4 hours.

- After completion, solids (primarily potassium bifluoride, KHF2) are filtered off.

- The filtrate is purified by rectification to yield this compound.

- The potassium bifluoride by-product is neutralized and converted back to potassium fluoride for reuse.

Reaction Conditions and Yield

- Temperature: ~15 °C

- Reaction time: 4 hours

- Yield: Approximately 93.8%

- Large scale demonstrated (e.g., 120 kg product from 116 kg trifluoroacetyl fluoride)

Advantages

- High yield and purity.

- By-product recycling possible.

- Suitable for large-scale continuous operation.

Comparative Analysis of Preparation Methods

| Aspect | Esterification with Methanol (Two-Step Distillation) | Trifluoroacetyl Fluoride Method |

|---|---|---|

| Starting materials | Trifluoroacetic acid, methanol | Trifluoroacetyl fluoride, methanol, potassium fluoride |

| Catalyst | Strong mineral acid (sulfuric/phosphoric acid) | Potassium fluoride |

| Reaction temperature | Distillation temperatures 37–42 °C | ~15 °C |

| Reaction time | Batch process, time depends on distillation steps | ~4 hours |

| Yield | Near 100% esterification | ~93.8% |

| Purification | Distillation of azeotropes and product | Filtration and rectification |

| Industrial scalability | Proven industrial method with recycling steps | Large scale demonstrated |

| By-products | Water, catalyst residues | KHF2 solid, recyclable to KF |

Research Findings and Notes

- The two-step distillation process is patented and optimized for industrial profitability by minimizing raw material losses and avoiding complex aqueous separations.

- The azeotropic distillation allows for efficient separation of this compound from methanol and unreacted acid.

- The use of strong mineral acids as catalysts enhances the esterification rate and yield.

- Recycling of methanol and unreacted trifluoroacetic acid residues improves process economy.

- The trifluoroacetyl fluoride method offers an alternative pathway with high yield and manageable by-products, suitable for large-scale synthesis.

- Both methods produce this compound with boiling points consistent with high purity (41–42 °C at near atmospheric pressure).

化学反应分析

Types of Reactions: Methyl trifluoroacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The ester group in this compound can be substituted by nucleophiles, leading to the formation of trifluoromethylated compounds.

Trifluoroacetylation: It is used as a reagent for the trifluoroacetylation of amines and amino acids under mild conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include cesium fluoride or cesium chloride and copper(I) iodide.

Trifluoroacetylation: Reagents such as 1,1,3,3-tetramethylguanidine are used for the N-acylation of amino acids.

Major Products:

Nucleophilic Substitution: Trifluoromethylated aromatic or heteroaromatic compounds.

Trifluoroacetylation: Trifluoroacetamides and trifluoroacetylated amino acids.

科学研究应用

Organic Synthesis

Methylation Reagent

MTFA has been identified as an effective methylation reagent for compounds containing N−H, O−H, and S−H functionalities. Research shows that it allows for the transformation of a wide range of substrates under mild conditions, demonstrating good functional group tolerance. This method has been successfully applied to the chemoselective methylation of bifunctionalized secondary amides, yielding high results .

Mechanism of Action

The methylation process involves the reaction of MTFA with various nucleophiles, leading to the formation of methylated products. This reaction is particularly advantageous due to its mild conditions, which minimize side reactions and degradation of sensitive functional groups .

Pharmaceutical Applications

MTFA serves as a synthetic intermediate in the production of pharmaceutical compounds. Its role as a trifluoroacetylating agent is crucial in synthesizing bioactive molecules with potential therapeutic effects. For instance, it has been utilized in the synthesis of compounds with phytosanitary activity, indicating its relevance in agrochemical applications as well .

Case Study: Synthesis of Bioactive Compounds

A notable application includes its use in synthesizing novel antifungal agents by introducing trifluoroacetyl groups into existing frameworks, enhancing their biological activity .

Environmental Analysis

MTFA is also utilized in environmental chemistry for the derivatization of trifluoroacetic acid (TFA) during analytical procedures. It enables the detection and quantification of TFA in various matrices through methods like gas chromatography . This application is crucial for monitoring environmental pollutants resulting from industrial activities.

Analytical Methodology

The derivatization process involves converting TFA into MTFA, which can then be analyzed using advanced chromatographic techniques. This method has shown high recovery rates and sensitivity, making it suitable for environmental monitoring .

Catalytic Applications

Recent studies have explored the use of MTFA in catalysis, particularly in methane conversion processes. Research indicates that MTFA can be produced from methane through catalytic oxidation followed by esterification with TFA. This approach addresses challenges associated with syngas-free methane conversion and enhances the efficiency of producing methyl esters .

Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Methylation reagent for N−H, O−H, S−H functionalities | High yield transformations; chemoselective methylation |

| Pharmaceutical | Intermediate for bioactive compound synthesis | Synthesis of antifungal agents |

| Environmental Analysis | Derivatization for TFA detection | High recovery rates using gas chromatography |

| Catalytic Processes | Methane conversion to MTFA | Improved efficiency in producing methyl esters |

作用机制

The mechanism of action of methyl trifluoroacetate involves its role as a trifluoroacetylating agent. The trifluoromethyl group (CF₃) is highly electronegative, which makes the compound a strong electrophile. This property allows it to react with nucleophiles, leading to the formation of trifluoromethylated products. The molecular targets include amines, amino acids, and other nucleophilic species .

相似化合物的比较

Ethyl Trifluoroacetate (C₄H₅F₃O₂)

Phenyl Trifluoroacetate (C₈H₅F₃O₂)

Isopropyl and Allyl Trifluoroacetates

- Isopropyl Trifluoroacetate : Larger alkyl chain increases hydrophobicity, suitable for phase-transfer catalysis .

- Allyl Trifluoroacetate : The allyl group enables radical polymerization, yielding polymers with tunable glass transition temperatures (e.g., 15–214°C depending on substituents) .

Data Table: Comparative Properties of Trifluoroacetate Esters

Research Findings and Industrial Relevance

- Catalytic Performance : MeTFA outperforms ethyl and phenyl analogs in methane oxidation due to its lower boiling point, enabling rapid product separation .

- Polymer Science: Trifluoroacetate esters like MeTFA yield polymers with lower glass transition temperatures (69°C) compared to benzoate (130°C) or adamantanoate (214°C) derivatives .

- Electrochemical Stability: MeTFA’s reactivity with lithium polysulfides is unique among trifluoroacetate esters, making it critical for Li-S battery innovation .

生物活性

Methyl trifluoroacetate (MTFA) is a chemical compound with a molecular formula of . It is primarily known for its utility as a reagent in organic synthesis, particularly in the trifluoroacetylation of amines and other nucleophiles. This article explores the biological activity of MTFA, focusing on its applications, mechanisms of action, and relevant research findings.

MTFA is synthesized through the esterification of trifluoroacetic acid with methanol. The reaction typically requires a catalytic amount of a strong acid to facilitate the process, yielding MTFA as a product. This compound is characterized by its high reactivity due to the presence of the trifluoromethyl group, which enhances its electrophilic properties.

Biological Applications

1. Trifluoroacetylation Reactions:

MTFA is widely used in the trifluoroacetylation of various substrates, including amines, alcohols, and phenols. This reaction allows for the introduction of the trifluoroacetyl group, which can significantly alter the biological properties of the resulting compounds. For example, MTFA has been employed to modify amino acids, improving their stability and bioavailability in pharmaceutical applications .

2. Methylation Reagent:

Recent studies have highlighted MTFA's role as a methylation reagent for compounds containing N−H, O−H, and S−H functionalities. This method demonstrates good functional group tolerance and has been applied successfully to various substrates, yielding high conversion rates . The ability to methylate diverse functional groups under mild conditions expands its utility in synthetic organic chemistry.

Toxicological Studies

While MTFA is useful in synthetic chemistry, it also poses certain biological hazards. Exposure can lead to burns and irritation upon contact with skin or mucous membranes. Inhalation may result in corrosive injuries to the respiratory tract . Therefore, safety measures are crucial when handling this compound.

Environmental Impact

Research has indicated that MTFA and its derivatives can exhibit toxicity towards aquatic organisms. For instance, studies on algal species have shown that exposure to trifluoroacetate can affect growth and pigment concentrations, although these effects may vary based on concentration and exposure duration . Understanding these impacts is essential for assessing the environmental safety of using MTFA in industrial applications.

Research Findings and Case Studies

Several studies have documented the biological activity of MTFA:

- Case Study 1: A study explored the synthesis of aryl or heteroaryl trifluoromethyl ketones from MTFA with good yields. Biological assays indicated that these ketones exhibited significant antibacterial activity against certain strains .

- Case Study 2: Another investigation demonstrated that MTFA could be used effectively in heterogeneously catalyzed aerobic oxidation reactions to convert methane into this compound. This process not only highlights its synthetic versatility but also its potential role in sustainable chemistry .

Summary Table of Biological Activity

常见问题

Basic: What are the critical safety protocols for handling methyl trifluoroacetate in laboratory settings?

This compound is highly flammable (flash point: -7°C) and moisture-sensitive, requiring strict safety measures. Use explosion-proof equipment, avoid open flames, and store in a cool, dry environment. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and OSHA-compliant respirators, is mandatory. In case of skin/eye contact, rinse immediately with water for 15+ minutes and seek medical attention . Risk assessments should precede experiments, referencing guidelines like Prudent Practices in the Laboratory for hazard mitigation .

Basic: How can researchers ensure high purity of this compound for synthetic applications?

High-performance liquid chromatography (HPLC) is the gold standard for purity verification. For example, ≥98% purity can be achieved via reverse-phase HPLC using 1 mM phosphate-buffered saline (PBS) as the mobile phase. Solid-phase extraction (SPE) or distillation (boiling point: 43–43.5°C) are recommended for pre-purification. Monitor residual trifluoroacetic acid (TFA) using GC-MS, targeting characteristic ions (e.g., m/z 69) with a detection limit of 0.5 ppm .

Basic: What factors influence the stability of this compound during storage and reactions?

Stability is compromised by exposure to moisture, strong acids/bases, and oxidizers. Store under inert gas (e.g., nitrogen) in airtight containers. Hydrolysis occurs rapidly in aqueous media, but reaction rates can be modulated in acetone-water or DMSO-water solvent systems. Pre-distillation of commercial samples minimizes degradation byproducts .

Advanced: How do activation parameters (ΔH‡, ΔS‡, ΔC‡) inform the hydrolysis kinetics of this compound?

Neutral hydrolysis in acetone-water solutions follows a general base-catalyzed (BAc3) mechanism with a tetrahedral intermediate. Activation heat capacity (ΔC‡) minima (e.g., -285 J·mol⁻¹·K⁻¹ for this compound) correlate with solvent structural effects, peaking near water-rich regions (e.g., x_w ≈ 0.971). Kinetic data from Arrhenius plots (first-order rate constants, k = 0.014–0.076% error) reveal solvent-dependent non-Arrhenius behavior, critical for optimizing reaction conditions .

Advanced: How do solvent mixtures (e.g., DMSO-water) affect the reaction mechanism of this compound hydrolysis?

In DMSO-water mixtures, hydrolysis rate constants decrease with higher DMSO content due to reduced water activity and stabilization of the transition state. At 293 K, solvent polarity and hydrogen-bonding capacity directly influence the partitioning of intermediates. Experimental designs should include temperature-controlled volumetric preparation of solvent mixtures and kinetic profiling at multiple temperatures (e.g., 20–60°C) to isolate solvent effects .

Advanced: What analytical methods are recommended for detecting trace impurities in this compound?

GC-MS with electron ionization (EI+) in selected ion monitoring (SIM) mode is optimal. This compound derivatives (e.g., residual TFA) are detected via m/z 69 (quantitative ion) with a linear range of 0.1–10 ppm. Liquid-liquid extraction (LLE) or headspace (HS) techniques enhance sensitivity. For environmental samples, combine LLE with LC-MS/MS to quantify TFA degradation products (detection limit: <0.5 ng/L) .

Advanced: What are the environmental implications of this compound degradation, and how can its persistence be studied?

This compound hydrolyzes to TFA, a persistent environmental pollutant with poorly understood ecotoxicity. Precautionary measures include tracking TFA in precipitation (e.g., 0.2–0.3 ppm in hydrological cycles) using isotopic labeling or mass balance studies. Accelerated degradation experiments under UV/ozone exposure can model environmental fate, while toxicity assays (e.g., Daphnia magna LC50) assess ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。